(S)-cyclopropyl(pyridin-2-yl)methanamine

Chiral resolution Enantiomeric excess Asymmetric synthesis

(S)-cyclopropyl(pyridin-2-yl)methanamine (CAS registry numbers: free base 1213077-92-9; hydrochloride 1391594-50-5) is a chiral aralkylamine with molecular formula C₉H₁₂N₂ and molecular weight 148.20 g/mol. It features a primary amine on a stereogenic carbon bridging a cyclopropyl ring and a pyridin-2-yl group.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13066667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-cyclopropyl(pyridin-2-yl)methanamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=N2)N
InChIInChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2/t9-/m0/s1
InChIKeyPFYIHZIVTALTCS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cyclopropyl(pyridin-2-yl)methanamine: Chiral Amine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-cyclopropyl(pyridin-2-yl)methanamine (CAS registry numbers: free base 1213077-92-9; hydrochloride 1391594-50-5) is a chiral aralkylamine with molecular formula C₉H₁₂N₂ and molecular weight 148.20 g/mol. It features a primary amine on a stereogenic carbon bridging a cyclopropyl ring and a pyridin-2-yl group . The compound belongs to the cyclopropylamine class, which is recognized for mechanism-based inhibition of amine oxidases such as Lysine-Specific Demethylase‑1 (LSD1/KDM1A) and Monoamine Oxidases [1]. The defined (S) absolute configuration is critical for enantioselective interactions in asymmetric catalysis, chiral resolution, and biological target engagement.

Why (S)-Cyclopropyl(pyridin-2-yl)methanamine Cannot Be Replaced by Racemates or Des-Cyclopropyl Analogs


Substituting (S)-cyclopropyl(pyridin-2-yl)methanamine with its racemate, (R)-enantiomer, or pyridin-2-ylmethanamine (lacking the cyclopropyl group) introduces uncontrolled variables that compromise experimental reproducibility. The chiral center determines spatial presentation of the amine pharmacophore to asymmetric environments; the (R)-enantiomer (CAS 1213205-62-9) is a distinct chemical entity with different biological recognition properties . The cyclopropyl ring imposes conformational constraint and increases metabolic stability relative to non-cyclopropyl analogs. Cyclopropylamines are recognized as mechanism-based inactivators of FAD-dependent amine oxidases, with stereochemistry influencing inhibitor potency and selectivity [1]. Use of racemic material (commonly offered under CAS 535925-68-9) introduces 50% of the undesired enantiomer, potentially confounding SAR interpretation and reducing specific activity by half in enantioselective applications .

Quantitative Differentiation Evidence for (S)-Cyclopropyl(pyridin-2-yl)methanamine


Enantiomeric Purity Defines Functional Utility Relative to Racemic and (R)-Forms

Commercially available (S)-cyclopropyl(pyridin-2-yl)methanamine is supplied with a minimum enantiomeric purity specification that distinguishes it from the racemate. The (S)-enantiomer free base from Leyan is specified at 98% purity (implying a minimum enantiomeric excess of 96% for the (S)-form), while the racemic mixture (CAS 535925-68-9) from AKSci is specified at only 95% chemical purity with no enantiomeric enrichment . The (R)-enantiomer (CAS 1213205-62-9) is also available at 98% purity . For applications requiring single-enantiomer fidelity, such as asymmetric catalysis or chiral resolution, the (S)-enantiomer eliminates the 50% inactive/undesired enantiomer present in racemic material, effectively doubling the specific enantiomeric activity per unit mass .

Chiral resolution Enantiomeric excess Asymmetric synthesis

Physicochemical Differentiation by LogP: Cyclopropyl vs. Non-Cyclopropyl Analogs

The predicted LogP of cyclopropyl(pyridin-2-yl)methanamine is reported as 2.19 (Molbase) or 1.77 (ChemSrc), reflecting moderate lipophilicity imparted by the cyclopropyl ring [1]. In contrast, pyridin-2-ylmethanamine (the des-cyclopropyl analog, CAS 3731-51-9) has a calculated LogP of approximately 0.47 [2]. The cyclopropyl substitution increases calculated LogP by approximately 1.3–1.7 log units, which is consistent with the known effect of cyclopropyl groups in enhancing membrane permeability and metabolic stability in medicinal chemistry contexts . The predicted pKa of 8.94 for the conjugate acid indicates the amine is predominantly protonated at physiological pH, with the cyclopropyl group contributing to steric modulation of amine basicity .

Lipophilicity LogP Membrane permeability

Cyclopropylamine Class SAR: Mechanism-Based LSD1 Inhibition Differentiates from Non-Cyclopropyl Amines

Compounds containing the cyclopropylamine motif, including (S)-cyclopropyl(pyridin-2-yl)methanamine, belong to a well-characterized class of mechanism-based inhibitors of FAD-dependent amine oxidases including LSD1 (KDM1A), MAO-A, and MAO-B [1]. The cyclopropylamine warhead forms a covalent adduct with the FAD cofactor, leading to irreversible enzyme inactivation [2]. This mechanism is absent in non-cyclopropyl amine analogs such as pyridin-2-ylmethanamine. Patent data demonstrate that specific enantiomers of trans-2-arylcyclopropylamines exhibit distinct LSD1 inhibitory potencies, with the active enantiomer in some series achieving IC₅₀ values below 1 µM . While direct quantitative IC₅₀ data for (S)-cyclopropyl(pyridin-2-yl)methanamine itself are not publicly available, the compound serves as a scaffold intermediate for constructing more potent LSD1 inhibitors bearing optimized aryl/heteroaryl substituents .

LSD1/KDM1A Epigenetics FAD-dependent amine oxidase

Conformational Restriction and Metabolic Stability Advantage of Cyclopropyl Scaffold

The cyclopropyl ring in (S)-cyclopropyl(pyridin-2-yl)methanamine imposes conformational restriction on the methanamine side chain, reducing the number of accessible rotamers compared to non-constrained analogs such as pyridin-2-ylmethanamine or phenethylamine derivatives . The cyclopropane C–H bonds possess higher bond dissociation energy than typical aliphatic C–H bonds, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. Cyclopropyl groups directly bound to amines can undergo CYP-mediated bioactivation in some contexts, but the pyridin-2-yl substitution pattern electronically modulates this risk . While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound versus its des-cyclopropyl analog are not publicly available, the class-level advantages of cyclopropyl incorporation for metabolic stability are well-documented in medicinal chemistry literature .

Metabolic stability Conformational restriction CYP metabolism

Validated Application Scenarios for (S)-Cyclopropyl(pyridin-2-yl)methanamine Based on Differentiation Evidence


Asymmetric Synthesis and Chiral Ligand Development

The defined (S) absolute configuration at the chiral carbon makes this compound suitable as a chiral building block for asymmetric synthesis, including its use as a chiral auxiliary, resolving agent, or ligand precursor for enantioselective catalysis [1]. The 98% enantiomeric purity commercially available eliminates the need for in-house chiral resolution and ensures consistent stereochemical outcomes in downstream reactions. Applications include enantioselective hydrogenation, alkylation reactions, and the preparation of chiral spirocyclic compounds via 1,3-dipolar cycloaddition .

Medicinal Chemistry: LSD1/KDM1A and MAO Inhibitor Lead Discovery

As a cyclopropylamine scaffold, this compound can serve as a starting point for structure-activity relationship (SAR) studies targeting FAD-dependent amine oxidases including LSD1 (KDM1A), MAO-A, and MAO-B [2]. The cyclopropylamine warhead enables mechanism-based irreversible inhibition via covalent FAD-adduct formation, a mechanism unavailable to non-cyclopropyl amine analogs. The pyridin-2-yl substituent provides a vector for further derivatization to optimize potency and selectivity, as demonstrated in patent families describing (hetero)aryl cyclopropylamine LSD1 inhibitors [3].

Chiral Resolution Agent for Racemic Mixture Separation

The (S)-enantiomer can be employed as a chiral resolving agent for the separation of racemic carboxylic acids or other functionalized racemates via diastereomeric salt formation or covalent derivatization . The combined presence of a basic amine (pKa ~8.9) and the pyridyl nitrogen provides dual coordination sites, while the cyclopropyl group imparts sufficient lipophilicity (LogP ~1.8-2.2) to facilitate organic-phase extraction of diastereomeric adducts.

Pharmacokinetic Probe Development and Cellular Target Engagement Studies

The predicted moderate lipophilicity (LogP ~1.8-2.2) and cyclopropyl-mediated metabolic stability advantages support the use of (S)-cyclopropyl(pyridin-2-yl)methanamine as a scaffold for developing cellular probe molecules [4]. Derivatization at the primary amine or pyridine ring can introduce fluorescent tags, affinity handles, or photoaffinity groups while maintaining the cyclopropylamine pharmacophore. The conformational restriction imposed by the cyclopropyl ring reduces entropic penalties upon target binding, potentially improving binding affinity relative to flexible analogs.

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